molecular formula C22H18N4O2S B5232503 4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole

4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole

Cat. No. B5232503
M. Wt: 402.5 g/mol
InChI Key: VCSAQBZOOWGNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole, commonly known as MNT, is a synthetic compound that belongs to the class of triazole derivatives. MNT has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties and biological activities.

Mechanism of Action

The exact mechanism of action of MNT is not fully understood, but studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. MNT has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. Additionally, MNT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which could contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that MNT exhibits a range of biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and anti-inflammatory activity. MNT has been shown to induce oxidative stress and DNA damage in cancer cells, which could contribute to its cytotoxicity. Additionally, MNT has been shown to disrupt the cell membrane and inhibit the growth of bacteria and fungi, which could contribute to its antimicrobial activity. Finally, MNT has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, which could contribute to its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of using MNT in laboratory experiments is its relatively simple synthesis process, which makes it easy to produce in large quantities. Additionally, MNT exhibits potent biological activities, making it a useful tool for studying various biological processes. However, one limitation of using MNT in laboratory experiments is its potential toxicity, which could limit its use in certain applications. Additionally, the exact mechanism of action of MNT is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on MNT. One area of interest is the development of new anticancer agents based on the structure of MNT. Additionally, further studies are needed to fully understand the mechanism of action of MNT and its potential use in the treatment of various diseases. Finally, research is needed to explore the potential use of MNT in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of MNT involves the reaction of 4-nitrobenzyl chloride with 4-phenylthiosemicarbazide to form the intermediate compound, which is then reacted with 4-methyl-3-phenyl-5-pyrazolone to produce MNT. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

MNT has been studied for its potential use in various scientific research applications, including as an anticancer agent, an antimicrobial agent, and an anti-inflammatory agent. Studies have shown that MNT exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNT has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, MNT has been shown to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

4-methyl-3-[[4-(4-nitrophenyl)phenyl]methylsulfanyl]-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-25-21(19-5-3-2-4-6-19)23-24-22(25)29-15-16-7-9-17(10-8-16)18-11-13-20(14-12-18)26(27)28/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSAQBZOOWGNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-[[4-(4-nitrophenyl)phenyl]methylsulfanyl]-5-phenyl-1,2,4-triazole

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